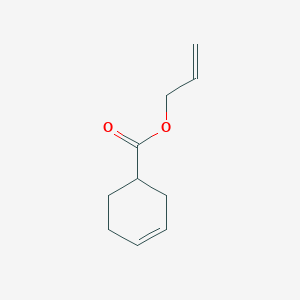

Allyl 3-cyclohexene-1-carboxylate

Cat. No. B8438132

M. Wt: 166.22 g/mol

InChI Key: KXNUPTIZPIQESN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08426614B2

Procedure details

A three neck flask of 500 mL equipped with a reflux condenser, a thermometer, a stirring device, a dropping funnel and an oil bath was charged with 100.0 g of allyl 3-cyclohexene-1-carboxylate, 2.34 g of methyl hydrogensulfate trioctylammonium, 3.96 g of sodium tungstate dihydrate and 0.45 g of aminomethylphosphonic acid. The flask was heated on the oil bath maintained at 90° C., and 80 ml of 30% aqueous hydrogen peroxide was dropwise added thereto through the dropping funnel in 180 minutes to ripen the solution as it was for 4 hours. The flask was cooled on an ice bath, and surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution. Then, the solution was extracted twice with 200 ml of ethyl acetate. The ethyl acetate solution thus obtained was dried on anhydrous sodium sulfate for a night, and ethyl acetate which was the solvent was removed by means of a rotary evaporator. Then, the residue was refined by a silica gel chromatography filled with 25% hydrous silica gel to obtain 79.6 g of allyl 3,4-epoxycyclohexane-1-carboxylate.

Name

methyl hydrogensulfate trioctylammonium

Quantity

2.34 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.S(OC)(O)(=O)=[O:39].NCP(=O)(O)O>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].OO>[O:39]1[CH:4]2[CH:3]1[CH2:2][CH:1]([C:7]([O:9][CH2:10][CH:11]=[CH2:12])=[O:8])[CH2:6][CH2:5]2 |f:1.2,4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC=CCC1)C(=O)OCC=C

|

|

Name

|

methyl hydrogensulfate trioctylammonium

|

|

Quantity

|

2.34 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC.S(=O)(=O)(O)OC

|

|

Name

|

|

|

Quantity

|

0.45 g

|

|

Type

|

reactant

|

|

Smiles

|

NCP(O)(O)=O

|

|

Name

|

|

|

Quantity

|

3.96 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

OO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three neck flask of 500 mL equipped with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was heated on the oil bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution as it was for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was cooled on an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

surplus hydrogen peroxide was removed by 300 ml of a saturated sodium thiosulfate aqueous solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then, the solution was extracted twice with 200 ml of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate solution thus obtained

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried on anhydrous sodium sulfate for a night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by means of a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with 25% hydrous silica gel

|

Outcomes

Product

Details

Reaction Time |

180 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C2CC(CCC21)C(=O)OCC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 79.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 8714.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |